![molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroborate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide typically involves the reaction of a spirocyclic ketone with a boron reagent. One common method includes the reaction of 3-oxospiro[3.3]heptane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Wirkmechanismus
The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide: Similar in structure but with a different position of the ketone group.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide:
Uniqueness
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C7H9BF3KO |
|---|---|
Molekulargewicht |
216.05 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide |
InChI |
InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
OHTPUMUTWRPQGU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
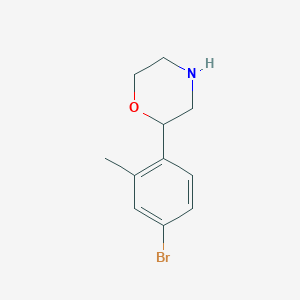
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

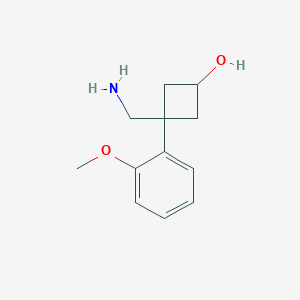
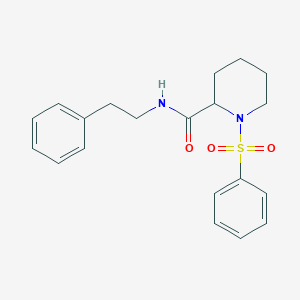

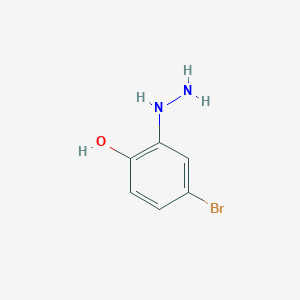

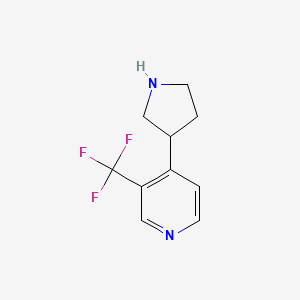
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
